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Loreclezole hydrochloride

Cat. No.: B7805011
M. Wt: 311.0 g/mol
InChI Key: AWKSVFLKVCVVFQ-MDZFRNKHSA-N
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Description

Contextualization within Gamma-Aminobutyric Acid Type A (GABAA) Receptor Modulators

The GABAA receptor is a ligand-gated ion channel that, upon activation by its endogenous ligand GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and thus an inhibitory effect on neurotransmission. nih.gov A variety of compounds can bind to allosteric sites on the GABAA receptor complex, modulating the receptor's function. mdpi.com

Loreclezole (B39811) is distinguished as a subtype-selective positive allosteric modulator of GABAA receptors. rndsystems.comtocris.com Its modulatory action is critically dependent on the specific beta (β) subunit present in the receptor complex. nih.gov Research has shown that loreclezole has a significantly higher affinity for GABAA receptors containing β2 or β3 subunits compared to those with a β1 subunit. nih.gov This selectivity is attributed to a single amino acid residue within the β subunit. nih.govpnas.org Specifically, the presence of an asparagine residue at position 289 in the β2 subunit (or the equivalent position in β3) is essential for the potentiation of GABA-activated currents by loreclezole. nih.govpnas.org

Unlike benzodiazepines, which also act as positive allosteric modulators of GABAA receptors, loreclezole's action does not require the presence of the gamma (γ) subunit and is not antagonized by the benzodiazepine (B76468) antagonist flumazenil (B1672878). wikipedia.org This indicates that loreclezole interacts with a distinct binding site on the GABAA receptor, separate from the benzodiazepine binding site. wikipedia.org

Historical Perspective on its Discovery and Early Preclinical Research Trajectory

Loreclezole emerged as a compound of interest due to its broad-spectrum anticonvulsant activity observed in various animal models of epilepsy. nih.govnih.gov Early in vivo studies established its effectiveness against pentylenetetrazol-induced seizures, a profile similar to that of benzodiazepines and barbiturates. wikipedia.orgnih.gov However, further investigations revealed that its mechanism of action was distinct from that of benzodiazepines. nih.gov For instance, the anticonvulsant effects of loreclezole were not blocked by the benzodiazepine antagonist flumazenil, suggesting a different site of action within the GABAA receptor complex. wikipedia.orgnih.gov

Initial neurochemical studies demonstrated that loreclezole could displace the binding of [35S]TBPS, a ligand that binds to the chloride channel of the GABAA receptor, indicating an interaction with this part of the receptor complex. nih.gov Subsequent research using recombinant human GABAA receptors expressed in Xenopus oocytes definitively pinpointed its selective action on the β subunits, as detailed in the previous section. nih.govpnas.org These early preclinical findings were instrumental in characterizing loreclezole as a novel GABAA receptor modulator with a unique subunit-dependent mechanism of action.

Detailed Research Findings

Preclinical Anticonvulsant Research

Loreclezole has shown significant anticonvulsant effects in various preclinical models. In studies using the maximal electroshock (MES)-induced seizure model in mice, loreclezole demonstrated a dose-dependent protective effect. jpccr.eujpccr.eu The median effective dose (ED50) of loreclezole, which is the dose required to protect 50% of the animals from seizures, has been determined in these studies. jpccr.eujpccr.eu

Preclinical Anticonvulsant Study of Loreclezole
Animal Model Mice
Seizure Induction Method Maximal Electroshock (MES)
Compound Loreclezole (LCZ)
ED50 of LCZ 108.9 mg/kg jpccr.eujpccr.eu
Effect of 7-nitroindazole (B13768) (7NI) Significantly enhanced the anticonvulsant action of LCZ, reducing its ED50 to 60.5 mg/kg. jpccr.eujpccr.eu
Effect of NG-nitro-L-arginine (NNA) Attenuated the anticonvulsant effects of LCZ, increasing its ED50 to 137.4 mg/kg (not statistically significant). jpccr.eujpccr.eu

These findings suggest that the nitric oxide pathway may influence the anticonvulsant activity of loreclezole.

Preclinical Anxiolytic-Like Research

The potential anxiolytic-like effects of loreclezole have also been investigated in preclinical studies. These studies often utilize behavioral models that assess anxiety-like responses in animals, such as the elevated plus maze or light-dark box tests. The effectiveness of anxiolytic compounds in these tests can sometimes depend on the baseline anxiety level of the animals. nih.gov While specific data tables for loreclezole's anxiolytic effects are less commonly published in the primary literature compared to its anticonvulsant properties, its positive modulation of GABAA receptors, a mechanism shared by established anxiolytic drugs, provides a strong rationale for these investigations. nih.govcore.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7Cl4N3 B7805011 Loreclezole hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(Z)-2-chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3N3.ClH/c11-7-1-2-8(9(12)3-7)10(13)4-16-6-14-5-15-16;/h1-6H;1H/b10-4-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKSVFLKVCVVFQ-MDZFRNKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=CN2C=NC=N2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C(=C/N2C=NC=N2)/Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045676
Record name Loreclezole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Elucidation at the Molecular and Receptor Level

GABAA Receptor Modulation

Loreclezole (B39811) functions as a selective modulator of GABAA receptors. medchemexpress.com Its primary mechanism involves potentiating the function of the GABAA receptor by interacting with a novel allosteric modulatory site located on the β subunits of the receptor complex. sci-hub.stnih.gov This interaction enhances the inhibitory effects of GABA, the receptor's endogenous ligand. nih.gov

Loreclezole acts as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the GABA binding site to enhance the receptor's response to GABA. medchemexpress.com This potentiation of GABA-induced chloride ion flux leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory effect on neurotransmission. The specific binding site for loreclezole has been identified on the beta (β) subunit of the GABAA receptor. nih.govpnas.org

A defining characteristic of loreclezole's mechanism is its pronounced selectivity for GABAA receptors containing specific β subunit isoforms. nih.govpnas.org The composition of the receptor's subunits dictates its pharmacological properties, and loreclezole's action is highly dependent on the type of β subunit present. nih.gov

Research has consistently demonstrated that loreclezole preferentially modulates GABAA receptors that incorporate either the β2 or β3 subunit. medchemexpress.comnih.gov Receptors containing these subunits exhibit a significantly higher affinity for loreclezole—over 300-fold greater—than receptors containing the β1 subunit. nih.govpnas.orgscispace.com This strong preference indicates that the majority of loreclezole's anticonvulsant effects are mediated through its interaction with β2- and β3-containing GABAA receptors. researchgate.net

The molecular basis for loreclezole's subunit selectivity has been traced to a single amino acid residue within the β subunit. nih.govpnas.org A specific asparagine residue, located at position 289 in the β2 subunit (N289) and the homologous position 290 in the β3 subunit (N290), is the key determinant for high-affinity binding and potentiation by loreclezole. nih.govnih.gov This critical residue is situated near the cytoplasmic end of the second transmembrane domain (TM2) of the subunit. nih.gov Site-directed mutagenesis studies have confirmed the importance of this asparagine; when it is substituted with a serine (the amino acid found in the loreclezole-insensitive β1 subunit), the receptor's sensitivity to loreclezole is lost. nih.govresearchgate.net

In stark contrast to its effects on β2- and β3-containing receptors, loreclezole has a minimal impact on GABAA receptors that include the β1 subunit. nih.gov These receptors have a very low affinity for the compound and their currents are not significantly enhanced by it. nih.govnih.govpnas.org This distinction is attributed to the presence of a serine residue (Ser-290) in the β1 subunit at the position corresponding to the critical asparagine in the β2 and β3 subunits. nih.gov Experimental mutation of this serine in the β1 subunit to an asparagine is sufficient to confer loreclezole sensitivity to the formerly insensitive receptor. nih.govnih.gov This lack of significant interaction with β1-containing receptors may contribute to loreclezole's specific pharmacological profile, potentially explaining its lack of hypnotic effects. nih.gov

Table 1: Loreclezole's GABAA Receptor Subunit Selectivity and the Role of a Key Amino Acid Residue
SubunitKey Amino Acid Residue (Position)Loreclezole SensitivityEffect of Mutation
Beta-1 (β1)Serine (290)Low / InsensitiveMutation to Asparagine (S290N) confers sensitivity. nih.govnih.gov
Beta-2 (β2)Asparagine (289)HighMutation to Serine (N289S) abolishes sensitivity. nih.govresearchgate.net
Beta-3 (β3)Asparagine (290)HighMutation to Serine (N290S) abolishes sensitivity. nih.gov

While loreclezole is primarily known as a positive allosteric modulator, at higher concentrations it can also act as a direct agonist of the GABAA receptor. nih.gov In the absence of GABA, concentrations of loreclezole between 50-100 μM have been shown to directly induce inward chloride currents in Xenopus oocytes expressing recombinant human α1β2γ2S GABAA receptors. nih.gov This indicates that at elevated concentrations, loreclezole can gate the channel open without the need for the endogenous ligand. However, the efficacy of this direct activation is partial. At a concentration of 100 μM, the current evoked by loreclezole was approximately 26% of the maximum current induced by a saturating concentration of GABA. nih.gov This direct agonistic action is also selective for receptors containing the β2 subunit. nih.gov

Table 2: Direct Activation of α1β2γ2S GABAA Receptors by Loreclezole
CompoundConcentrationEffectEfficacy (Relative to 5 μM GABA)
Loreclezole50-100 μMDirectly induces inward Cl- currents. nih.gov~26% (at 100 μM) nih.gov
GABA5 μMInduces maximal inward Cl- currents. nih.gov100% (Reference) nih.gov

Negative Modulation at a Novel Regulatory Site and Receptor Sensitization

While loreclezole is primarily recognized for its positive allosteric modulation of certain GABA-A receptor subtypes, research has also identified a secondary, inhibitory action. nih.gov At concentrations exceeding 6 μM, loreclezole has been observed to enhance both the degree and the rate of apparent desensitization of the whole-cell current in a concentration-dependent manner. nih.gov This effect suggests that loreclezole can also act at a novel inhibitory allosteric site to increase the apparent desensitization of the GABA-A receptor. nih.gov

This negative modulatory effect is distinct from its potentiating action, as it appears to be independent of the beta-subunit subtype composition of the receptor. nih.gov The increased desensitization is not blocked by the benzodiazepine (B76468) antagonist flumazenil (B1672878) and does not necessitate the presence of a gamma subunit, further highlighting its unique mechanism. nih.gov This dual action of loreclezole, both enhancing and inhibiting GABA-A receptor currents under different conditions, may have significant implications for its therapeutic application as an antiepileptic drug. nih.gov

Interactions with Gamma-Aminobutyric Acid Type C (GABA-C) Receptors (e.g., Rho-1 (ρ1) Homomeric Receptors)

Loreclezole's modulatory activity extends beyond GABA-A receptors to include Gamma-Aminobutyric Acid Type C (GABA-C) receptors. Unlike its potentiating effect on most GABA-A receptors, loreclezole acts as a negative modulator on GABA-C receptors. nih.govresearchgate.net Specifically, in homomeric rho-1 (ρ1) GABA-C receptors expressed in Xenopus oocytes, loreclezole dose-dependently inhibits the ionic currents elicited by GABA. nih.govresearchgate.net This inhibitory action occurs with an IC50 value of approximately 0.5 μM. nih.govresearchgate.net This characteristic has led to the proposal of loreclezole as a functional marker for identifying homomeric rho-type GABA-C receptors due to its distinct inhibitory profile. nih.govresearchgate.net

Binding Site Characterization

Identification of Allosteric Binding Site on Beta Subunits

The anticonvulsant properties of loreclezole are mediated through its interaction with a specific allosteric modulatory site on the beta (β) subunits of the GABA-A receptor. nih.govnih.govsci-hub.st This interaction potentiates the function of the receptor in response to GABA. nih.gov The selectivity of loreclezole is highly dependent on the specific β subunit isoform present in the receptor complex. Receptors that incorporate β2 or β3 subunits exhibit a more than 300-fold higher affinity for loreclezole compared to those containing a β1 subunit. nih.gov

This subunit selectivity is conferred by a single amino acid residue. nih.gov Site-directed mutagenesis studies have identified an asparagine residue (Asn) at position 289 in the β2 subunit (and the equivalent Asn-290 in β3) as the key determinant for loreclezole sensitivity. nih.gov When this asparagine is substituted with a serine (Ser), the amino acid found in the corresponding position of the loreclezole-insensitive β1 subunit, the receptor's sensitivity to loreclezole is lost. nih.govresearchgate.net Conversely, mutating the serine in the β1 subunit to an asparagine confers loreclezole sensitivity to receptors containing this modified subunit. nih.gov

Comparison and Overlap with Other GABAA Modulators (e.g., Etomidate (B1671615), Valerenic Acid)

The binding site for loreclezole on the GABA-A receptor β-subunit overlaps with that of other allosteric modulators, including the general anesthetic etomidate and valerenic acid, a component of the valerian plant. researchgate.netnih.govnih.gov These compounds share a similar mechanism of action, selectively potentiating GABA-A receptors that contain β2 or β3 subunits. researchgate.netnih.govresearchgate.net

The sensitivity to all three compounds is critically dependent on the same asparagine residue in the second transmembrane domain (TM2) of the β2 and β3 subunits (N265 in some numbering schemes). researchgate.netnih.govnih.gov Mutation of this asparagine to serine, the residue found in the insensitive β1 subunit, diminishes the potentiating effects of not only loreclezole but also etomidate and valerenic acid. researchgate.netnih.gov This indicates that they likely interact with the same or a closely related binding pocket. nih.govconsensus.app While sharing a binding site, the efficacy of these modulators can differ. For instance, etomidate has been shown to have a greater apparent efficacy as both a modulator and a direct activator (GABA-mimetic) compared to loreclezole at certain receptor subunit combinations. researchgate.net

Comparison of Loreclezole with Other β-Subunit Selective Modulators
ModulatorPrimary ActionSubunit SelectivityKey Amino Acid Residue for SensitivityReference
LoreclezolePositive Allosteric Modulatorβ2/β3 >> β1Asparagine (Asn) in TM2 nih.govresearchgate.net
EtomidatePositive Allosteric Modulator / Direct Agonistβ2/β3 >> β1Asparagine (Asn) in TM2 researchgate.netnih.gov
Valerenic AcidPositive Allosteric Modulatorβ2/β3 >> β1Asparagine (Asn) in TM2 researchgate.netnih.gov

Transmembrane Domain Interactions

The allosteric binding site for loreclezole is located within the transmembrane domain (TMD) of the GABA-A receptor. researchgate.netnih.gov The crucial asparagine residue that determines loreclezole's subunit selectivity is situated at the carboxyl-terminal end of the putative channel-lining second transmembrane domain (TM2). nih.govnih.gov This location suggests that loreclezole binding influences the gating mechanism of the chloride ion channel.

More detailed studies have identified that general anesthetic binding sites, including the one for loreclezole, exist at the interfaces between subunits in the TMD. nih.gov Specifically, loreclezole has been shown to bind with the highest affinity to the α+–β− subunit interface. nih.gov Its affinity for this site is 5-fold higher than for the β+–α− site and 100-fold higher than for the γ+–β− site, indicating a selective interaction within the transmembrane region of the receptor complex. nih.gov

Differentiation from Benzodiazepine Recognition Site

The modulatory site for loreclezole is structurally and functionally distinct from the classical benzodiazepine recognition site on the GABA-A receptor. nih.govsci-hub.st The benzodiazepine binding site is located at the interface between the α and γ subunits in the extracellular domain of the receptor. mdpi.comclinpgx.orgbohrium.com In contrast, loreclezole's site of action is on the β subunit within the transmembrane domain. nih.govnih.gov

This distinction is confirmed by pharmacological evidence. The potentiating effects of loreclezole are not blocked by benzodiazepine receptor antagonists, such as flumazenil (Ro 15-1788). nih.govsci-hub.st Furthermore, while benzodiazepines require the presence of a γ subunit for their high-affinity binding and modulatory activity, loreclezole's action is primarily dependent on the type of β subunit present. nih.govmdpi.com Some compounds, like certain β-carbolines, have been shown to interact with both the benzodiazepine site and the loreclezole site, but these are recognized as separate and distinct binding domains on the GABA-A receptor complex. nih.gov

Key Differences Between Loreclezole and Benzodiazepine Binding Sites
FeatureLoreclezole Binding SiteBenzodiazepine Binding SiteReference
Location on ReceptorTransmembrane Domain (TMD)Extracellular Domain (ECD) nih.govclinpgx.org
Subunit InterfacePrimarily α+/β−α+/γ− nih.govclinpgx.org
Key Subunit(s)β2 or β3α and γ2 nih.govmdpi.com
Blocked by FlumazenilNoYes nih.govsci-hub.st

Ion Channel Modulation

The primary mechanism through which loreclezole exerts its effects is by modulating the function of the chloride ion channel integral to the GABA-A receptor. This modulation manifests as a potentiation of the chloride current and a regulation of the channel's opening and closing kinetics.

Chloride Channel Current Potentiation

Loreclezole hydrochloride has been demonstrated to be a positive allosteric modulator of GABA-A receptors, specifically those containing the β2 or β3 subunits. nih.govnih.gov This potentiation results in an increased flow of chloride ions into the neuron upon GABA binding, thereby enhancing the inhibitory postsynaptic potential. Research has shown that the presence of the β2 or β3 subunit confers a more than 300-fold higher affinity for loreclezole compared to receptors containing the β1 subunit. scispace.com

In studies utilizing human embryonic kidney (HEK293) cells transfected with α1 and γ2S GABA-A receptor subunits, which endogenously express the β3 subunit, the application of 10 µM loreclezole resulted in a significant enhancement of GABA-evoked currents to 346 ± 61% of the control amplitude. researchgate.net This demonstrates a pronounced potentiation of the receptor's response to its natural ligand.

Furthermore, at higher concentrations, loreclezole can directly activate the GABA-A receptor channel in the absence of GABA. In Xenopus oocytes expressing human recombinant α1, β2, and γ2S subunits, loreclezole at concentrations of 50-100 µM induced inward chloride currents. nih.gov Specifically, a 100 µM concentration of loreclezole evoked a current that was 26% of the current induced by a 5 µM concentration of GABA. nih.govsci-hub.st

Potentiation and Direct Activation of GABA-A Receptors by this compound
Experimental SystemReceptor Subunit CompositionLoreclezole ConcentrationEffectMagnitude of EffectReference
HEK293 Cellsα1γ2S (with endogenous β3)10 µMPotentiation of GABA-evoked current346 ± 61% of control researchgate.net
Xenopus Oocytesα1β2γ2S50 µMDirect activation (inward Cl- current)6% of current induced by 5 µM GABA sci-hub.st
Xenopus Oocytesα1β2γ2S100 µMDirect activation (inward Cl- current)26% of current induced by 5 µM GABA nih.govsci-hub.st

Regulation of Channel Gating Kinetics

This compound's influence on GABA-A receptors extends to the fine-tuning of the channel's gating kinetics, which encompasses the transitions between open, closed, and desensitized states. The nature of this regulation is multifaceted and, importantly, also dependent on the specific β subunit present in the receptor complex.

In addition to its subunit-dependent effects, loreclezole also modulates the desensitization kinetics of GABA-A receptors in a manner that is independent of the β-subunit composition. At concentrations exceeding 6 µM, loreclezole enhances both the rate and the extent of apparent desensitization of the whole-cell current in response to GABA. nih.gov This effect, which was observed to be voltage-independent and non-competitive, suggests that loreclezole can also act at a novel inhibitory allosteric site to promote a state where the receptor is temporarily unresponsive to its agonist. nih.gov

Modulation of GABA-A Receptor Gating Kinetics by this compound
Receptor Subunit CompositionLoreclezole ConcentrationEffect on Gating ParameterObservationReference
α1β1γ2LNot specifiedMean Open TimeDecreased nih.gov
α1β1γ2LNot specifiedClosed State DurationIncreased occurrence of a ~20 ms (B15284909) closed component nih.gov
All β-subtypes> 6 µMRate of Apparent DesensitizationEnhanced nih.gov
All β-subtypes> 6 µMDegree of Apparent DesensitizationEnhanced nih.gov

Preclinical Pharmacological Investigations: in Vitro Models

Native Brain Tissue Preparations

Synaptic membrane binding assays using radioligands that label different sites on the GABAA receptor complex have been crucial in characterizing the biochemical interactions of loreclezole (B39811) in native brain tissue. These studies primarily utilized rat cortical and regional brain membrane preparations.

Loreclezole's interaction with the convulsant site within the chloride ion channel was investigated using t-[35S]butylbicyclophosphorothionate ([35S]TBPS). In well-washed rat cortical membranes, loreclezole displayed a biphasic effect on [35S]TBPS binding. nih.govnih.gov At lower concentrations (5-10 µM), it enhanced binding, with a maximal increase of up to 28% at 5 µM. nih.govnih.gov At higher concentrations (30-100 µM), it dose-dependently inhibited [35S]TBPS binding. nih.govnih.govnih.gov The inhibitory potency (IC50) for this effect was determined to be approximately 1 µM. nih.gov This biphasic modulation—enhancement at low concentrations and inhibition at high concentrations—is indicative of a direct, GABA-mimetic or agonistic action at the receptor, distinguishing it from benzodiazepines like diazepam, which only enhance [35S]TBPS binding across all concentrations tested. nih.govnih.gov

The potency of loreclezole as an inhibitor of [35S]TBPS binding was found to be regionally dependent. nih.gov It showed greater potency and GABA sensitivity in the cerebellum and thalamus compared to other brain regions like the cortex, hippocampus, and striatum. nih.gov This regional selectivity is consistent with the known predominance of the loreclezole-sensitive β2 and β3 subunits in the cerebellum and thalamus. nih.gov

Loreclezole also allosterically modulates the binding of [3H]Flunitrazepam to the benzodiazepine (B76468) site. nih.govnih.gov It enhances [3H]Flunitrazepam binding, suggesting a positive allosteric interaction. nih.govnih.gov However, further analysis of its effect on dose-response curves demonstrated that loreclezole does not act directly through the benzodiazepine binding site itself, nor does it selectively modulate benzodiazepine receptor subtypes. nih.gov These findings collectively indicate that loreclezole modulates the GABAA receptor complex through a distinct binding site, separate from those for GABA, benzodiazepines, and neuroactive steroids. nih.gov

Effects of Loreclezole on Radioligand Binding to Rat Brain Membranes
RadioligandLoreclezole ConcentrationObserved EffectReference
[35S]TBPS5-10 µMEnhancement (up to 28%) nih.govnih.gov
30-100 µMInhibition (IC50 ≈ 1 µM) nih.govnih.govnih.gov
[3H]FlunitrazepamNot specifiedEnhancement nih.govnih.gov

The functional consequences of loreclezole's modulation of GABAA receptors on neuronal circuitry have been examined in acute brain slice preparations, particularly in the CA1 region of the guinea-pig hippocampus. nih.gov Using a paired-pulse stimulation protocol, researchers can differentiate between distinct forms of GABAergic inhibition: orthodromic, or feed-forward dendritic inhibition, and antidromic, or feedback recurrent inhibition. nih.gov

In these hippocampal slice models, loreclezole was shown to increase orthodromic GABAergic inhibition. nih.gov This action suggests that loreclezole enhances the activity of GABA released onto the dendrites of CA1 pyramidal neurons, which is a key mechanism for controlling neuronal excitability and is thought to contribute to its anticonvulsant properties. nih.gov

However, a critical distinction was observed when comparing loreclezole to sedative/hypnotic compounds like R-(+)-etomidate and pentobarbital (B6593769). While all tested compounds increased orthodromic inhibition, only R-(+)-etomidate and pentobarbital also increased antidromic (feedback) GABAergic inhibition. nih.gov Loreclezole, similar to phenobarbital (B1680315), did not enhance this feedback recurrent pathway. nih.gov This pharmacological distinction is significant, as it suggests that the enhancement of feed-forward dendritic inhibition is a common feature of anticonvulsants, whereas the additional enhancement of feedback recurrent inhibition may be associated with the sedative/hypnotic effects that loreclezole notably lacks. nih.govnih.gov

Effect of Loreclezole on GABAergic Inhibition in Guinea-Pig Hippocampal Slices (CA1 Region)
Type of InhibitionEffect of LoreclezoleReference
Orthodromic (Feed-Forward Dendritic)Increased nih.gov
Antidromic (Feedback Recurrent)No Increase nih.gov

Acute Brain Slice Electrophysiology

Neurotransmitter System Interactions Beyond GABAergic Modulation

Beyond its well-documented effects on the GABAergic system, preclinical evidence suggests that loreclezole also interacts with the serotonergic system. Studies utilizing microdialysis in genetically epilepsy-prone rats (GEPRs) have demonstrated that anticonvulsant doses of loreclezole can lead to an increase in extracellular serotonin (B10506) levels in the striatum. nih.gov

Table 2: Summary of Loreclezole's Effect on the Serotonergic System

Model System Brain Region Measured Parameter Observed Effect
Genetically Epilepsy-Prone Rats (GEPRs) Striatum Extracellular Serotonin Increased

Based on findings from Yan, Q. S., & Jobe, P. C. (1994). nih.gov

Preclinical Pharmacological Investigations: Animal Models of Neurological Function and Dysfunction

Anticonvulsant Efficacy in Seizure Models

Loreclezole (B39811) hydrochloride has demonstrated efficacy in animal models utilizing chemically induced seizures, such as those initiated by pentylenetetrazol (PTZ). The PTZ-induced seizure model is a widely used paradigm for evaluating the potential anticonvulsant properties of pharmaceutical compounds, as it is considered a reliable model of generalized seizures. kisti.re.kr In these models, the administration of PTZ, a GABA-A receptor antagonist, leads to seizure activity.

Research has shown that loreclezole can increase the seizure threshold following pentylenetetrazol infusion. nih.gov This suggests that loreclezole possesses anticonvulsant properties that can counteract the effects of chemoconvulsants. The mechanism of action is believed to be related to its modulation of the GABA-A receptor complex, which is a key target in the generation and propagation of seizure activity. nih.gov

Further studies have explored the interactions between loreclezole and other compounds in the context of PTZ-induced seizures. For instance, the anticonvulsant effects of loreclezole were found to be reduced by benzodiazepine (B76468) inverse agonists, indicating a complex interaction at the GABA-A receptor complex. nih.gov Conversely, the neutral benzodiazepine antagonist flumazenil (B1672878) (Ro-15-1788) potentiated the effects of loreclezole. nih.gov These findings underscore the compound's activity at a non-benzodiazepine site on the GABA-A receptor. nih.gov

Table 1: Effects of Loreclezole in Pentylenetetrazol (PTZ)-Induced Seizure Models

Parameter Observation Reference
Seizure Threshold Increased seizure threshold to PTZ infusion. nih.gov
Interaction with Benzodiazepine Inverse Agonists Anticonvulsant effect was reduced. nih.gov
Interaction with Benzodiazepine Antagonist (Ro-15-1788) Anticonvulsant effect was potentiated. nih.gov

Loreclezole hydrochloride has been evaluated in electrically induced seizure models, including the maximal electroshock (MES) test and kindling models, which are instrumental in assessing the efficacy of anticonvulsant compounds. The MES model is particularly useful for identifying drugs effective against generalized tonic-clonic seizures.

In the MES model in mice, loreclezole has been studied in combination with conventional antiepileptic drugs. nih.gov Isobolographic analysis revealed that combinations of loreclezole with carbamazepine, phenobarbital (B1680315), and valproate can result in supra-additive (synergistic) anticonvulsant effects. nih.gov Specifically, the combination of loreclezole with phenobarbital or valproate at a 1:1 fixed ratio demonstrated synergy. nih.gov Similarly, all tested fixed-ratio combinations of loreclezole and carbamazepine were found to be synergistic. nih.gov In contrast, combinations with phenytoin were additive. nih.gov

In the amygdala-kindling model, which mimics the progressive development of seizure activity seen in some forms of human epilepsy, loreclezole has also shown significant protective effects. nih.gov Administration of loreclezole in kindled rats led to a reduction in both the duration of seizures and afterdischarges. nih.govnih.gov When combined with other antiepileptic drugs at sub-therapeutic doses, a non-effective dose of loreclezole enhanced the anticonvulsant effects of carbamazepine, clonazepam, and valproate. nih.gov

Table 2: Efficacy of Loreclezole in Electrically Induced Seizure Models

Model Key Findings Reference
Maximal Electroshock (MES) Synergistic effects with carbamazepine, phenobarbital, and valproate. Additive effects with phenytoin. nih.gov
Amygdala-Kindled Seizures Reduced seizure and afterdischarge duration. Potentiated the effects of carbamazepine, clonazepam, and valproate. nih.govnih.gov

Loreclezole has demonstrated significant anti-absence activity in genetic models of epilepsy, particularly the WAG/Rij (Wistar Albino Glaxo from Rijswijk) rat strain. This inbred strain is a well-validated model for studying generalized absence epilepsy, as these rats spontaneously develop spike-wave discharges in their electroencephalogram (EEG) that are characteristic of this type of seizure. nih.govnih.govmdpi.comresearchgate.net

Studies have shown that loreclezole dose-dependently reduces both the number and the total duration of spike-wave discharges in WAG/Rij rats. This suggests that loreclezole could be a valuable therapeutic agent for the treatment of absence epilepsy. Notably, these anticonvulsant effects were observed without significant alterations in the background EEG or marked changes in the animals' behavior.

The pharmacological profile of the WAG/Rij rat model closely mirrors that of human absence epilepsy, with clinically effective antiepileptic drugs showing a similar response in both. nih.gov The effectiveness of loreclezole in this model further supports its potential as a broad-spectrum anticonvulsant with utility in non-convulsive seizure types.

Table 3: Effects of Loreclezole in a Genetic Model of Absence Epilepsy (WAG/Rij Rats)

Parameter Effect of Loreclezole
Number of Spike-Wave Discharges Dose-dependent decrease
Total Duration of Spike-Wave Discharges Dose-dependent decrease
Background EEG No significant changes
Spontaneous Behavior Not markedly influenced

Neurophysiological Effects and Synaptic Plasticity

The neurophysiological effects of loreclezole are primarily attributed to its modulation of GABAergic inhibition. It has been established that loreclezole enhances the function of GABA-A receptors, but its action is distinct from that of benzodiazepines and barbiturates. nih.govnih.gov Loreclezole's potentiation of GABA-A receptors is dependent on the specific subunit composition of the receptor, showing a preference for receptors containing β2 or β3 subunits over those with the β1 subunit. nih.govnih.gov

This selective potentiation of specific GABA-A receptor subtypes suggests that loreclezole can modulate both feed-forward and feedback inhibitory circuits in the brain. By enhancing GABAergic transmission, loreclezole can increase the inhibitory tone in neural networks, thereby counteracting the excessive neuronal excitability that underlies seizure activity.

Loreclezole has been shown to impact epileptogenesis in in vitro models that mimic hyperexcitable states, such as those induced by low extracellular magnesium (Mg2+) and calcium (Ca2+). nih.govresearchgate.netnih.gov Lowering extracellular Mg2+ can induce epileptiform activity in brain slices, providing a model to study the mechanisms of seizure generation. nih.gov

In combined entorhinal cortex-hippocampal slices, reducing extracellular Mg2+ leads to the generation of seizure-like events in the entorhinal cortex and recurrent short discharges in the hippocampus. nih.gov Loreclezole has been demonstrated to block these seizure-like events in the entorhinal cortex and the recurrent discharges in the hippocampus. nih.gov This indicates that loreclezole can effectively suppress epileptiform activity in this model.

The findings suggest that loreclezole may interfere with the processes that lead to frequency potentiation, a key element in the development and propagation of seizure activity. nih.gov By modulating neuronal excitability in these specific in vitro models, loreclezole demonstrates a potential to interfere with the underlying processes of epileptogenesis.

Structure Activity Relationships Sar and Synthetic Chemistry Research

Triazole Core Derivatives in Drug Discovery

The chemical scaffold of loreclezole (B39811) hydrochloride is characterized by a 1,2,4-triazole ring, a structural motif of significant interest in medicinal chemistry due to its diverse biological activities. Loreclezole belongs to the class of arylalkylazoles, which are known for their anticonvulsant properties. mdpi.com The synthesis of loreclezole involves an N-alkylation of 1H-1,2,4-triazole, a process that can be facilitated by microwave irradiation. nih.gov

The 1,2,3-triazole ring system, a related isomer, has also been extensively explored in the design of novel γ-aminobutyric acid (GABA) analogues. The assembly of this triazole system is often achieved through a Copper(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (CuAAC), a cornerstone of click chemistry. researchgate.netjneurosci.org This synthetic versatility allows for the systematic modification of substituents on the triazole ring to probe structure-activity relationships. For instance, in the development of new GABA analogues, the nitrogen at the γ-position has been incorporated into a 1,4-disubstituted-1,2,3-triazole ring. researchgate.net

Furthermore, research into triazole-containing quinolinones has identified compounds with both antiseizure and antidepressant activities. mdpi.com These studies suggest that the triazole moiety can serve as a key pharmacophoric element for central nervous system activity, with the potential for modulation of the GABAergic system. mdpi.com The exploration of various heterocyclic systems clubbed with thiazoles, including triazoles, has been a strategy to develop novel antimicrobial agents, showcasing the broad applicability of the triazole core in drug discovery.

Molecular Determinants of Receptor Subtype Selectivity

A defining characteristic of loreclezole is its selectivity for GABAA receptors containing β2 or β3 subunits over those with a β1 subunit. cell.comnih.gov This subtype selectivity is attributed to a specific allosteric modulatory site on the β subunit, distinct from the binding sites for benzodiazepines, barbiturates, and steroids. cell.com The molecular basis for this selectivity has been pinpointed to a single amino acid residue. nih.gov

Mutational studies have revealed that an asparagine residue at position 289 in the β2 subunit (Asn289) and at position 290 in the β3 subunit (Asn290) is crucial for the potentiation of GABA-mediated chloride currents by loreclezole. nih.govresearchgate.net The corresponding residue in the loreclezole-insensitive β1 subunit is a serine. Site-directed mutagenesis experiments, where the serine in the β1 subunit was replaced with an asparagine, conferred loreclezole sensitivity to the receptor. Conversely, mutating the asparagine in the β2 or β3 subunit to a serine abolished the modulatory effects of loreclezole. nih.gov This single amino acid switch is a key determinant of the more than 300-fold higher affinity of loreclezole for receptors containing the β2 or β3 subunits compared to those with the β1 subunit. nih.gov

The table below summarizes the key findings from mutagenesis studies that have elucidated the molecular determinants of loreclezole's subtype selectivity.

GABAA Receptor Subunit CompositionMutationEffect on Loreclezole Potentiation
α1β1γ2sNoneInsensitive
α1β2γ2sNoneSensitive
α1β3γ2sNoneSensitive
α1β1γ2sSer290AsnSensitivity conferred
α1β2γ2sAsn289SerSensitivity lost
α1β3γ2sAsn290SerSensitivity lost

These findings highlight the critical role of a single amino acid in determining the pharmacological profile of a GABAA receptor modulator and provide a molecular basis for the development of subtype-selective compounds.

Ligand-Based Pharmacophore Modeling for GABAA Receptor Modulators

In the absence of a high-resolution experimental structure of the GABAA receptor fully elucidated in all its states, ligand-based pharmacophore modeling has emerged as a valuable computational tool for the design of novel modulators. nih.gov This approach identifies the common three-dimensional arrangement of essential chemical features shared by a set of active molecules that are necessary for their biological activity.

A pharmacophore model has been developed based on the structures of loreclezole and valerenic acid, both of which are efficacious and selective modulators of β2/β3 subunit-containing GABAA receptors. acs.orgresearchgate.net This model delineates the key structural requirements for potent and selective modulation at this specific site. The generated shared-feature pharmacophore consists of: acs.org

Three hydrophobic features: These correspond to the lipophilic regions of the molecules, such as the chloride and methyl groups on the phenyl ring of loreclezole.

Two hydrogen bond acceptor (HBA) features: These represent atoms or groups capable of accepting a hydrogen bond, exemplified by the triazole group in loreclezole and the carboxylic acid group in valerenic acid. acs.org

The superimposition of loreclezole and valerenic acid revealed these common structural elements, suggesting they are crucial for interaction with the binding site on the β2/β3 subunits. acs.org This pharmacophore model has been successfully employed as a virtual screening filter to identify novel positive allosteric modulators of the GABAA receptor from chemical libraries. acs.orgresearchgate.net The identification of new active compounds through this in silico approach validates the pharmacophore model and underscores its utility in guiding the rational design of next-generation GABAA receptor modulators with desired subtype selectivity.

Computational Chemistry Approaches to Binding Site Analysis

Computational chemistry provides powerful tools to investigate the binding of loreclezole and its derivatives to the GABAA receptor at an atomic level. Molecular docking, a key computational technique, has been utilized to predict the binding mode and interactions of ligands within the receptor's binding pocket. mdpi.com

For GABAA receptors, homology models are often constructed based on the crystal structures of related proteins, such as the human β3 homopentamer (PDB ID: 4COF) or cryo-EM structures of heteropentameric receptors (e.g., PDB ID: 6HUP). nih.govnih.gov These models serve as templates for docking studies to explore the binding of various ligands, including loreclezole analogues.

Computational studies, in conjunction with experimental data, have helped to characterize the binding site for loreclezole, which is believed to overlap with that of the general anesthetic etomidate (B1671615). nih.gov This binding site is located in the transmembrane domain (TMD) at the interface between the β+ and α− subunits. mdpi.comfrontiersin.org The analysis of this binding pocket through computational methods allows for the identification of key amino acid residues that contribute to ligand binding and selectivity.

Advanced Research Methodologies and Experimental Paradigms

Molecular Biology Techniques

Molecular biology techniques have been pivotal in identifying the specific subunits and amino acid residues of the GABAA receptor that are crucial for the action of loreclezole (B39811).

Chimeric GABAA Receptor Subunit Construction

To pinpoint the locus of loreclezole's subunit-specific effects, researchers have engineered chimeric GABAA receptor subunits. This technique involves combining segments of different β subunits to create a novel, hybrid subunit. Specifically, chimeric β1/β2 human GABAA receptor subunits have been constructed and co-expressed with human α1 and γ2S subunits in Xenopus oocytes. By systematically swapping domains between the loreclezole-insensitive β1 subunit and the loreclezole-sensitive β2 subunit, investigators were able to isolate the specific region responsible for conferring sensitivity to the compound. Studies revealed that a chimera containing a significant portion of the β2 subunit sequence conferred sensitivity to loreclezole, thereby narrowing down the potential binding site.

Site-Directed Mutagenesis for Functional Characterization

Following the insights gained from chimeric receptor studies, site-directed mutagenesis has been employed to identify the precise amino acid residues responsible for loreclezole's selective potentiation of GABAA receptors containing β2 or β3 subunits. This powerful technique allows for the specific alteration of single amino acids within the receptor's protein sequence.

By mutating individual amino acids in the β1 subunit to their counterparts in the β2 and β3 subunits, researchers discovered that a single amino acid substitution was sufficient to confer loreclezole sensitivity. Specifically, the mutation of a serine residue to an asparagine at position 290 in the β1 subunit (Ser-290→Asn) rendered the receptor sensitive to potentiation by loreclezole. Conversely, the reverse mutation in the β2 (Asn-289→Ser) and β3 (Asn-290→Ser) subunits resulted in a loss of sensitivity to the compound. These findings definitively established that this specific asparagine residue, located near the C-terminal end of the second transmembrane domain (TM2), is the critical determinant for the modulatory effects of loreclezole.

Table 1: Impact of Site-Directed Mutagenesis on Loreclezole Sensitivity
Original SubunitMutationResulting Loreclezole Sensitivity
β1Ser-290→AsnGain of sensitivity
β2Asn-289→SerLoss of sensitivity
β3Asn-290→SerLoss of sensitivity

Biophysical and Electrophysiological Techniques

Biophysical and electrophysiological methods have been instrumental in characterizing the functional consequences of loreclezole's interaction with the GABAA receptor at the cellular and single-molecule levels.

Whole-Cell Patch-Clamp Recordings

Whole-cell patch-clamp recordings from cells expressing recombinant GABAA receptors, such as L929 fibroblasts or Xenopus oocytes, as well as from cultured mouse cortical neurons, have provided detailed insights into the dual actions of loreclezole. researchgate.net These studies have consistently shown that loreclezole potentiates the peak current evoked by sub-maximal concentrations of GABA in receptors containing the β2 or β3 subunits. researchgate.net This potentiation occurs with high affinity and is not observed in receptors containing the β1 subunit. researchgate.net

Furthermore, these recordings have revealed a second, inhibitory action of loreclezole that is independent of the β-subunit subtype. researchgate.net At higher concentrations (above 6 µM), loreclezole enhances the rate and degree of apparent desensitization of the whole-cell GABA-evoked current in a concentration-dependent manner. researchgate.net This effect is non-competitive, voltage-independent, and increases with higher GABA concentrations. researchgate.net

Table 2: Summary of Loreclezole Effects from Whole-Cell Patch-Clamp Recordings
Effectβ Subunit DependenceConcentration RangeMechanism
Potentiation of GABA-evoked currentDependent on β2 or β3 subunitLower concentrationsPositive allosteric modulation
Enhancement of desensitizationIndependent of β subunitHigher concentrations (>6 µM)Inhibitory allosteric modulation

Single Channel Current Analysis

To understand the molecular basis of loreclezole's inhibitory action, single-channel current analysis has been utilized. By recording from outside-out patches of L929 fibroblasts expressing α1β1γ2L GABAA receptors, researchers have been able to observe the effect of loreclezole on the behavior of individual receptor channels. These studies have demonstrated that loreclezole decreases the mean open time of the channel by reducing the average durations of the open states. researchgate.net Additionally, loreclezole was found to increase the frequency of a closed state with an average duration of approximately 20 milliseconds. researchgate.net This inhibitory effect was not dependent on voltage and was observed when loreclezole was applied to either the intracellular or extracellular side of the membrane, suggesting a binding site that is readily accessible from both sides. researchgate.net

Advanced Neurochemical Analysis Techniques (e.g., Microdialysis)

While molecular and electrophysiological techniques have been crucial in defining the interaction of loreclezole with the GABAA receptor, advanced neurochemical techniques are essential for understanding its effects on neurotransmitter dynamics in the living brain. Microdialysis is a powerful in vivo technique that allows for the sampling of extracellular fluid from specific brain regions to measure neurotransmitter levels.

Although the pharmacological profile of loreclezole strongly suggests an interaction with the GABAergic system, leading to an enhancement of inhibitory neurotransmission, specific studies utilizing in vivo microdialysis to directly measure the effects of loreclezole hydrochloride on extracellular levels of GABA and glutamate (B1630785) in the brain are not extensively detailed in the currently available scientific literature. Such studies would be valuable in correlating the in vitro receptor-level effects of loreclezole with its in vivo neurochemical and, ultimately, its anticonvulsant and behavioral effects.

Comparative Pharmacology Studies

The pharmacological effects of this compound have been extensively compared with other agents that modulate the γ-aminobutyric acid type A (GABA-A) receptor, revealing a unique and distinct profile. These comparative studies are crucial for understanding its specific mechanism of action and its place within the broader category of GABAergic modulators. By examining its effects alongside those of classical agents like barbiturates and other compounds such as chlormethiazole, a clearer picture of loreclezole's nuanced interactions with the GABA-A receptor emerges.

Differential Profiles with Other GABAergic Agents (e.g., Barbiturates, Chlormethiazole)

Loreclezole's interaction with the GABA-A receptor is distinguished by its pronounced selectivity for specific subunit compositions, a characteristic that sets it apart from many other GABAergic agents, including barbiturates and chlormethiazole.

A primary distinguishing feature of loreclezole is its potentiation of GABA-A receptors containing β2 or β3 subunits, while having minimal effect on receptors incorporating the β1 subunit. nih.gov This subunit-selectivity is a significant point of differentiation from barbiturates, which generally exhibit less specificity for β subunit isoforms. Barbiturates, such as phenobarbital (B1680315) and pentobarbital (B6593769), enhance GABA-A receptor function by binding to a distinct allosteric site on the receptor complex. nih.govnih.gov

Chlormethiazole, despite some structural similarities to loreclezole, also displays a different pharmacological profile. nih.gov Unlike loreclezole's preference for β2/β3 subunits, chlormethiazole shows a slight preference for receptors containing the β1 subunit over the β2 subunit. nih.gov Furthermore, similar to pentobarbital, chlormethiazole's potentiation of GABA-A receptor function is significantly greater on receptors that lack the γ2 subunit, a characteristic not prominently associated with loreclezole. nih.govnih.gov

In terms of direct activation of the GABA-A receptor, a hallmark of barbiturates at higher concentrations, loreclezole exhibits a weaker effect. nih.gov Barbiturates can directly open the chloride channel in the absence of GABA, contributing to their sedative-hypnotic and anesthetic properties. nih.govnih.gov Chlormethiazole, in contrast, elicits only a slight direct activation of the GABA-A receptor at high concentrations, making it less robust in this regard than barbiturates. nih.govnih.gov

The effects of these compounds on the kinetics of the GABA-A receptor ion channel also differ significantly. Barbiturates are known to increase the mean open time of the channel, thereby prolonging the duration of inhibitory postsynaptic currents. nih.govumich.edu Conversely, at inhibitory concentrations, loreclezole has been shown to decrease the mean open time of the channel by reducing the average durations of the open states. nih.gov

Binding studies further delineate the distinct mechanisms of these agents. While both loreclezole and barbiturates act at sites separate from the benzodiazepine (B76468) binding site, their interactions with the receptor complex are not identical. sci-hub.st For instance, in studies modulating [3H]-flunitrazepam binding, loreclezole was found to enhance binding, whereas chlormethiazole had no such effect. nih.govnih.gov This suggests that while both may allosterically modulate the receptor, they do so via mechanisms that have different conformational consequences at the benzodiazepine site. nih.govnih.gov

A comparative study on the potentiation of muscimol-induced responses in rat cuneate nucleus slices highlighted the functional differences in potency. Chlormethiazole produced a more substantial potentiation of muscimol (B1676869) responses compared to loreclezole. nih.govnih.gov Interestingly, when loreclezole was used in combination with either chlormethiazole or pentobarbitone, it attenuated their potentiating effects, which may be due to loreclezole inducing desensitization of the GABA-A receptors. nih.govnih.gov

Table 1: Comparative Effects of Loreclezole, Barbiturates, and Chlormethiazole on GABA-A Receptor Function

Feature This compound Barbiturates (e.g., Pentobarbital) Chlormethiazole
Primary Site of Action Allosteric site on GABA-A receptor Allosteric site on GABA-A receptor Allosteric site on GABA-A receptor
β Subunit Selectivity High preference for β2 and β3 subunits nih.gov Generally non-selective for β subunits Slight preference for β1 subunit nih.gov
Effect on Channel Gating Decreases mean open time (at inhibitory concentrations) nih.gov Increases mean open time nih.govumich.edu Not extensively characterized
Direct GABA-A Receptor Activation Weak sci-hub.st Strong at high concentrations nih.govnih.gov Slight at high concentrations nih.govnih.gov
Potentiation of γ2-lacking receptors Not a prominent feature Significant potentiation nih.govnih.gov Significant potentiation nih.govnih.gov
Modulation of [3H]-flunitrazepam binding Enhances binding nih.govnih.gov Enhances binding nih.gov No effect nih.govnih.gov

Table 2: Differential Subunit Selectivity and Functional Effects

Compound Preferred GABA-A Receptor β Subunit Impact on Muscimol Response Interaction with Pentobarbitone
This compound β2/β3 nih.gov Modest potentiation nih.govnih.gov Attenuates potentiation effect nih.govnih.gov
Chlormethiazole Slight preference for β1 nih.gov Stronger potentiation nih.govnih.gov No significant interaction nih.govnih.gov

Q & A

Q. What is the primary pharmacological target of loreclezole hydrochloride, and how does its subunit selectivity influence experimental design?

this compound acts as a positive allosteric modulator of GABAA receptors, specifically targeting β2 or β3-subunit-containing isoforms . To study its selectivity, researchers should use recombinant GABAA receptor models expressing distinct subunit combinations (e.g., β2 vs. β3) and measure potentiation of GABA-induced currents at submaximal GABA concentrations (e.g., 10 μM), as maximal responses remain unaffected . Electrophysiological assays (patch-clamp) in transfected cell lines or brain slices are standard methodologies.

Q. Which animal models are commonly used to evaluate the anticonvulsant efficacy of this compound?

The pentylenetetrazole (PTZ)-induced seizure model and maximal electroshock (MES) test in mice are widely used. Isobolographic analysis is recommended to assess synergistic or antagonistic interactions with other antiepileptic drugs (e.g., valproate, phenytoin) by calculating ED50 values and interaction indices . Dose-response curves should be validated across multiple cohorts to account for inter-animal variability.

Q. What are the critical considerations for preparing and storing this compound in experimental settings?

The compound should be stored as a powder at -25°C to -15°C (stable for 3 years) or dissolved in DMSO at -85°C to -65°C (stable for 2 years) . Purity (>98%) must be verified via HPLC prior to use, as impurities may confound receptor-binding assays. For in vivo studies, ensure solubility in physiological buffers (e.g., saline with 1% Tween-80) and administer via intraperitoneal injection at doses ≤30 mg/kg to avoid off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in loreclezole’s subunit specificity across different experimental models?

Discrepancies arise from context-dependent effects, such as GABA concentration and receptor maturation state. For example, loreclezole potentiates submaximal GABA responses (10 μM) but not saturating concentrations (1 mM) in β2/3-subunit-containing receptors . In sensory-deprived (SNHL) or immature neurons, β2/3 subunit expression is reduced, rendering loreclezole ineffective . To address this, combine Western blotting (subunit quantification) with electrophysiology in age-matched or activity-deprived models.

Q. What methodological approaches are recommended for analyzing loreclezole’s pharmacokinetic interactions with other antiepileptics?

Isobolographic analysis is the gold standard for quantifying synergism or antagonism. For example, in PTZ-induced seizures, fixed-ratio combinations of loreclezole with valproate or phenobarbital can be tested to derive interaction indices (e.g., <1 indicates synergism) . Parallel pharmacokinetic studies (plasma/tissue concentration monitoring via LC-MS) are critical to distinguish pharmacodynamic interactions from metabolic interference.

Q. How should researchers address variability in loreclezole’s efficacy across developmental stages or disease states?

In immature (prehearing) or SNHL models, β2/3 subunit expression is developmentally arrested, leading to reduced loreclezole sensitivity . To control for this:

  • Use age-stratified cohorts (e.g., P8–10 vs. P17–19 mice).
  • Validate subunit expression via immunohistochemistry or qPCR.
  • Employ conditional knockout models to isolate β2/3 subunit contributions.

Q. What are best practices for documenting loreclezole’s adverse effects in preclinical studies?

Use the grip-strength test to quantify neuromuscular toxicity and rotarod assays for motor coordination deficits . Compare adverse-effect profiles across doses (e.g., 10–30 mg/kg) and administration routes (oral vs. intraperitoneal). Report results as % reduction in baseline performance relative to controls, with statistical thresholds (e.g., p<0.05 via ANOVA).

Methodological Guidelines

Q. How to design a study investigating loreclezole’s impact on GABAergic synaptic transmission?

  • Model: Acute brain slices from transgenic mice (e.g., β2/3-subunit knockouts).
  • Technique: Whole-cell patch-clamp recordings of spontaneous inhibitory postsynaptic currents (sIPSCs).
  • Protocol: Apply loreclezole (10–100 μM) and measure changes in sIPSC decay kinetics (τ) and amplitude. Include zolpidem (α1-subunit agonist) as a control .
  • Data Analysis: Use Kolmogorov-Smirnov tests for cumulative probability distributions of sIPSC parameters.

Q. What statistical methods are appropriate for analyzing contradictory data in loreclezole studies?

For dose-response contradictions, apply nonlinear regression (logistic curves) with 95% confidence intervals. Use meta-analysis frameworks (e.g., random-effects models) to reconcile inter-study variability. For electrophysiological data, bootstrap resampling or Bayesian hierarchical models can account for small-sample biases .

Tables

Table 1: Key Experimental Parameters for this compound Studies

ParameterRecommended Value/RangeEvidence Source
Effective GABA concentration10 μM (submaximal)
In vivo dose (mice)10–30 mg/kg (i.p.)
Storage (powder)-25°C to -15°C
Purity threshold>98% (HPLC-validated)

Table 2: Common Pitfalls and Solutions in Loreclezole Research

PitfallSolution
Off-target effects at high dosesUse ≤30 mg/kg; validate via β2/3-KO models
Subunit specificity variabilityCombine electrophysiology with subunit quantification
Poor solubility in vivoUse 1% Tween-80 in saline vehicle

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.